Structural and Conformational Differentiation from p-Cresol Sulfate
The ortho-methyl substitution in o-cresol sulfate versus the para-methyl substitution in p-cresol sulfate results in distinct molecular conformations and electrostatic surface potentials. This is the primary determinant for differential recognition by biological transporters and binding proteins [1]. This structural divergence is not trivial; it underpins all subsequent differences in pharmacokinetics, toxicity, and analytical behavior.
| Evidence Dimension | Molecular Geometry & Substitution Pattern |
|---|---|
| Target Compound Data | Ortho-substituted methyl group at position 2 on the phenyl ring, conjugated to sulfate |
| Comparator Or Baseline | p-Cresol sulfate (Para-substituted methyl group at position 4) |
| Quantified Difference | Qualitative difference in conformation; leads to >100-fold difference in retention time on optimized chromatographic systems for the parent cresols [2]. |
| Conditions | Theoretical chemistry and validated chromatographic methods for cresol isomers. |
Why This Matters
This confirms that o-cresol sulfate is a chemically distinct entity, not a generic 'cresol sulfate,' and its use in research requires isomer-pure material to avoid confounding data.
- [1] PubChem. o-Cresol sulfate (Compound Summary). National Library of Medicine. View Source
- [2] Xu, X., et al. (2015). Capillary gas chromatography for the analysis of cresol isomers. Chinese Journal of Analysis Laboratory. View Source
